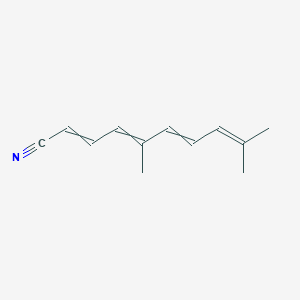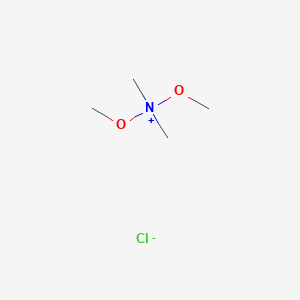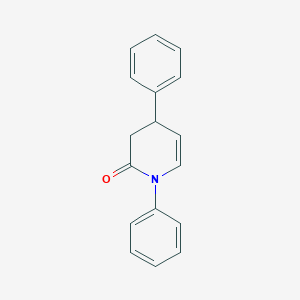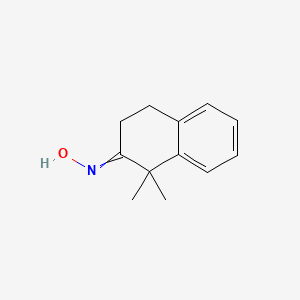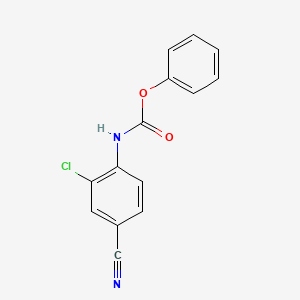![molecular formula C21H26OS B14360269 S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate CAS No. 90336-60-0](/img/structure/B14360269.png)
S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is an organic compound characterized by a biphenyl core with a propylthio and a pentyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of the Propylthio Group: The propylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated biphenyl derivative.
Addition of the Pentyl Group: The pentyl group can be added through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the biphenyl core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Nitro derivatives, halogenated biphenyls
Scientific Research Applications
S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Interaction: Intercalating into DNA or interacting with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can be compared with similar compounds such as:
S-Propyl 4’-methyl[1,1’-biphenyl]-4-carbothioate: Differing by the length of the alkyl chain, which may influence its physical and chemical properties.
S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate: Differing by the alkyl group attached to the sulfur atom, affecting its reactivity and biological activity.
S-Propyl 4’-ethyl[1,1’-biphenyl]-4-carbothioate: Differing by the substituent on the biphenyl core, impacting its overall stability and function.
Properties
CAS No. |
90336-60-0 |
|---|---|
Molecular Formula |
C21H26OS |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
S-propyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C21H26OS/c1-3-5-6-7-17-8-10-18(11-9-17)19-12-14-20(15-13-19)21(22)23-16-4-2/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
URNJEWYJHUNYBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


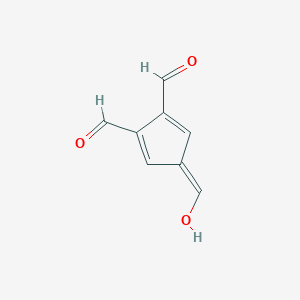
![6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14360194.png)
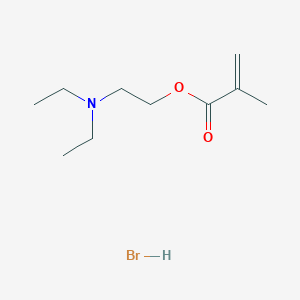
![Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate](/img/structure/B14360220.png)

